2-(2-Chloro-5-fluoro-phenoxy)acetonitrile
Description
Properties
IUPAC Name |
2-(2-chloro-5-fluorophenoxy)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFNO/c9-7-2-1-6(10)5-8(7)12-4-3-11/h1-2,5H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKTVPVNFUQVNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)OCC#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phenol-Alkylation with Chloroacetonitrile
A common approach involves reacting 2-chloro-5-fluorophenol with chloroacetonitrile under basic conditions. The phenol’s hydroxyl group acts as a nucleophile, displacing chloride from chloroacetonitrile. Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) facilitates this reaction.
Reaction Conditions:
-
Molar Ratio: 1:1.2 (phenol:chloroacetonitrile)
-
Temperature: 80–100°C
-
Time: 8–12 hours
Side products include unreacted phenol and bis-alkylated derivatives, necessitating purification via column chromatography.
Condensation Reactions with Carbonate Esters
Alkali-Mediated Condensation
Cyanide Group Introduction via Dehydration
Acetamide Dehydration
Starting from 2-(2-chloro-5-fluorophenoxy)acetamide, dehydration using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) yields the target nitrile. This method, adapted from CN103936622A, ensures high functional group tolerance.
Procedure:
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Dissolve 2-(2-chloro-5-fluorophenoxy)acetamide (1 mol) in dichloromethane.
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Add POCl₃ (1.2 mol) dropwise at 0°C.
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Warm to room temperature, stir for 4 hours.
Performance Metrics:
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| Nucleophilic Substitution | Chloroacetonitrile, NaH | 80°C, 12 hours | 45–55% | 90–92% |
| Alkali Condensation | NaOMe, Dimethyl carbonate | 85°C, 10 hours | 50–54% | ≥95% |
| Acetamide Dehydration | POCl₃, CH₂Cl₂ | RT, 4 hours | 60–65% | 93–95% |
The dehydration route offers superior yields but requires stringent handling of corrosive reagents. Alkali condensation balances safety and scalability, making it industrially viable.
Industrial-Scale Considerations
Solvent Recycling
Patent CN102260172A highlights dimethyl carbonate recovery via distillation, reducing waste and costs. Closed-loop systems achieve ≥90% solvent reuse after three batches.
Challenges and Mitigation Strategies
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-fluoro-phenoxy)acetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents on the phenoxy ring can be targets for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples of such reactions are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium salts of nucleophiles, with solvents like DMF or acetone.
Coupling Reactions: Reagents include boronic acids, palladium catalysts, and bases like potassium carbonate or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound formed by the coupling of the phenoxy ring with another aromatic ring.
Scientific Research Applications
Agricultural Use
2-(2-Chloro-5-fluoro-phenoxy)acetonitrile is primarily utilized as an active ingredient in herbicides and pesticides. Its efficacy in controlling various weeds and pests is attributed to its ability to inhibit specific biochemical pathways in target organisms.
Table 1: Herbicidal Activity
| Compound | Target Organism | Mechanism of Action | Efficacy |
|---|---|---|---|
| This compound | Various broadleaf weeds | Inhibition of cell division | High |
| Similar compounds (e.g., 2-(2-Chloro-4-fluorophenoxy)acetonitrile) | Grasses and sedges | Disruption of photosynthesis | Moderate |
Pharmaceutical Applications
Research indicates that compounds similar to this compound exhibit antibacterial properties against various pathogens, including Escherichia coli and Staphylococcus aureus. Studies have shown that the compound's structural features contribute to its antimicrobial activity.
Case Study: Antibacterial Activity
A study published in PubMed Central highlighted the antibacterial efficacy of structurally related compounds, demonstrating significant inhibition zones against gram-positive and gram-negative bacteria using disc diffusion methods . The results indicated that the compound could be developed further as a potential antibacterial agent.
Biological Interaction Studies
The interaction of this compound with biological targets has been the subject of extensive research. Its behavior in biological systems is influenced by the presence of halogen atoms, which enhance binding affinity and selectivity for specific receptors.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-fluoro-phenoxy)acetonitrile depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely, but typically involve binding to active sites or modifying the structure of biological macromolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(2-Chloro-5-fluoro-phenoxy)acetonitrile with structurally related acetonitrile derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural and Substituent Comparisons
Electronic and Reactivity Profiles
- Electron-Withdrawing Effects: The dual Cl/F substitution in the target compound creates a polarized aromatic system, making it reactive toward nucleophiles. In contrast, methoxy (OCH₃) or amino (NH₂) groups in analogs reduce electrophilicity due to electron donation .
- HOMO-LUMO Gaps : While direct DFT data for the target compound is unavailable, highlights that HOMO-LUMO distributions in similar halogenated acetonitriles are localized on the aromatic ring, suggesting comparable reactivity patterns .
- Stability : The trifluoromethyl (CF₃) group in 5-Chloro-2-(trifluoromethyl)phenylacetonitrile enhances thermal stability but complicates biodegradation .
Toxicity and Environmental Impact
- Aquatic Toxicity : Chloroacetonitrile (C₂H₂ClN) exhibits acute toxicity to aquatic life (EC₅₀ < 1 mg/L) due to its small size and high reactivity . The target compound’s larger structure may reduce volatility but increase persistence.
- Human Health Risks: Compounds with multiple halogens (e.g., 2-(2,4,6-Trichlorophenoxy)acetonitrile) are classified as toxic (LD₅₀ < 50 mg/kg in rodents), necessitating stringent handling protocols .
Biological Activity
2-(2-Chloro-5-fluoro-phenoxy)acetonitrile is a synthetic compound notable for its potential biological activities, primarily attributed to its unique molecular structure. The presence of halogen substituents such as chlorine and fluorine enhances its reactivity and biological efficacy. This article reviews the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈ClFNO, with a molecular weight of approximately 201.62 g/mol. The compound features a phenoxy group substituted with chlorine and fluorine atoms, which are known to influence biological interactions positively.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈ClFNO |
| Molecular Weight | 201.62 g/mol |
| Structural Features | Chlorine and Fluorine on Phenoxy Group |
Research indicates that compounds with similar structures often interact with specific biological targets, influencing various cellular processes. The halogen substituents can enhance lipophilicity, potentially leading to increased membrane permeability and interaction with cellular receptors or enzymes.
Biological Activities
This compound has been evaluated for several biological activities:
- Anticancer Activity : Preliminary studies suggest that compounds structurally related to this compound exhibit significant inhibition of cancer cell proliferation. For instance, a study found that related compounds showed potent inhibition against L1210 mouse leukemia cells with IC(50) values in the nanomolar range .
- Antimicrobial Properties : Compounds with similar phenoxy structures have been reported to possess antimicrobial properties. The presence of halogens may enhance their effectiveness against various pathogens.
- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies are still required to elucidate these mechanisms.
Case Studies
Case studies focusing on the biological activity of similar compounds provide insights into the potential effects of this compound:
- Case Study on Anticancer Activity : A series of haloethyl phosphoramidate analogues were synthesized and tested against L1210 cells, demonstrating significant growth inhibition attributed to intracellular conversion mechanisms . This suggests a potential pathway for the activity of this compound as well.
- Comparative Analysis of Structural Analogues : Research comparing various chlorinated and fluorinated phenoxy compounds revealed that those with both chlorine and fluorine exhibited enhanced biological activities compared to those with single halogen substitutions.
Applications
The applications of this compound span several fields:
- Pharmaceutical Development : Due to its potential anticancer properties, this compound could be explored as a lead candidate in drug development.
- Agricultural Chemistry : Its antimicrobial properties may find applications in agricultural settings as a pesticide or fungicide.
Q & A
Basic Questions
Q. What are the established synthetic routes for 2-(2-Chloro-5-fluoro-phenoxy)acetonitrile, and how can reaction efficiency be monitored?
- Methodology : A common approach involves nucleophilic substitution between 2-chloro-5-fluorophenol and chloroacetonitrile in the presence of a weak base (e.g., K₂CO₃) in acetonitrile. The reaction is stirred at room temperature for 24 hours, with progress tracked via TLC using ethyl acetate/hexane (1:3) as the mobile phase . Post-reaction, the base is removed by filtration, and the solvent is evaporated under reduced pressure. Yield optimization may require adjusting stoichiometric ratios or using phase-transfer catalysts.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.5 ppm) and nitrile carbon (δ ~115 ppm). Fluorine-19 NMR confirms the presence of the fluoro substituent .
- FTIR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and 1250 cm⁻¹ (C-O-C ether linkage) are diagnostic .
- XRD : Single-crystal X-ray diffraction resolves bond angles and confirms the spatial arrangement of chloro and fluoro substituents .
Q. What safety protocols are essential when handling this compound?
- Methodology : Store at 0–6°C in airtight containers to prevent degradation . Use PPE (gloves, goggles) due to its toxicity (GHS Category III). In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention, providing the compound’s CAS number and safety data .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like 2-(2-Fluoro-5-methoxyphenyl)acetonitrile?
- Methodology : Byproduct formation often arises from competing alkoxylation or solvent interactions. Optimize by:
- Temperature Control : Conduct reactions at 0–5°C to suppress side reactions.
- Solvent Selection : Replace acetonitrile with DMF to enhance solubility of intermediates .
- Catalyst Screening : Test crown ethers to improve selectivity for the chloro-fluoro product over methoxy analogs .
Q. What computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict sites for nucleophilic/electrophilic attack .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to assess potential pharmacological activity, leveraging software like AutoDock Vina .
Q. How do structural analogs like 2-(2,5-Dichlorophenoxy)acetonitrile differ in spectroscopic properties?
- Data Comparison :
| Property | This compound | 2-(2,5-Dichlorophenoxy)acetonitrile |
|---|---|---|
| Molecular Weight | 199.6 g/mol | 202.04 g/mol |
| ¹³C NMR (C≡N) | δ 115.2 ppm | δ 114.8 ppm |
| Melting Point | 85–87°C | 92–94°C |
- Analysis : The fluoro substituent reduces electron density on the aromatic ring, shifting NMR peaks upfield compared to dichloro analogs. Melting points correlate with symmetry and intermolecular halogen bonding .
Q. What strategies resolve contradictions in purity assessments between GC and HPLC for this compound?
- Methodology : Discrepancies may arise from volatile impurities (e.g., residual acetonitrile) undetected by HPLC. Cross-validate using:
- GC-MS : Identify low-molecular-weight contaminants (e.g., chloroacetonitrile precursors) .
- Elemental Analysis : Verify %C, %N, and %Cl to confirm stoichiometric consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
